

# Physical properties of 2,5-Disulphobenzaldehyde

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: 2,5-Disulphobenzaldehyde

Cat. No.: B3193580

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An In-depth Technical Guide to the Physical Properties of **2,5-Disulphobenzaldehyde**

## Introduction

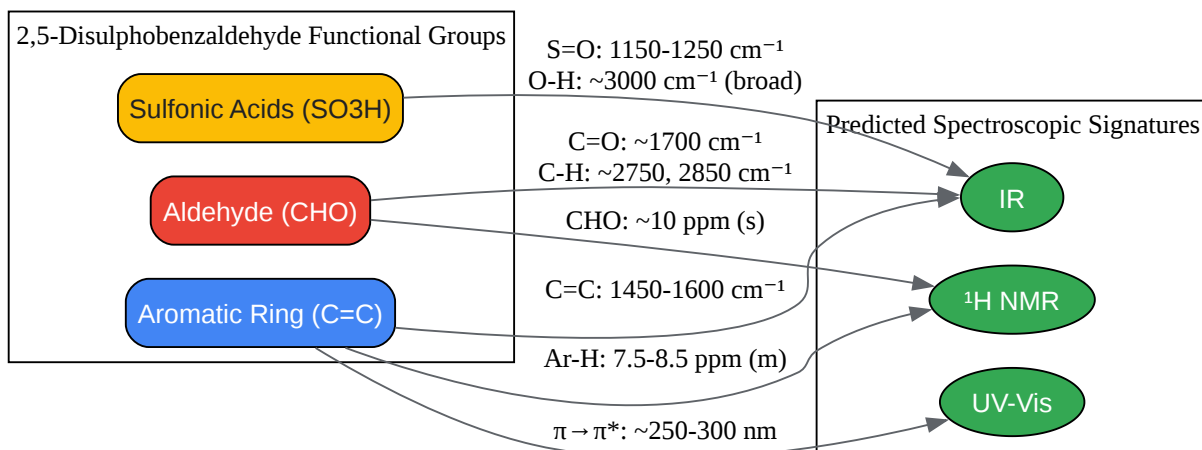
**2,5-Disulphobenzaldehyde**, systematically known as 2-formylbenzene-1,4-disulfonic acid, is a substituted aromatic aldehyde of significant interest in synthetic chemistry.[1][2] Its bifunctional nature, featuring a reactive aldehyde group and two strongly acidic sulfonic acid moieties, makes it a unique building block for the synthesis of specialized polymers, dyes, and ligands. The sulfonic acid groups impart high polarity and water solubility, properties that are critical in applications such as the development of polymer electrolyte membranes.[3]

This guide provides a comprehensive overview of the core physical properties of **2,5-Disulphobenzaldehyde** (CAS No: 730912-46-6) and its commonly available disodium salt (CAS No: 51818-11-2).[1][2][3][4] We will delve into its structural characteristics, solubility, and predicted spectroscopic signatures, offering field-proven insights and standardized protocols for its characterization. The information is structured to provide researchers, scientists, and drug development professionals with the foundational knowledge required for its effective application.

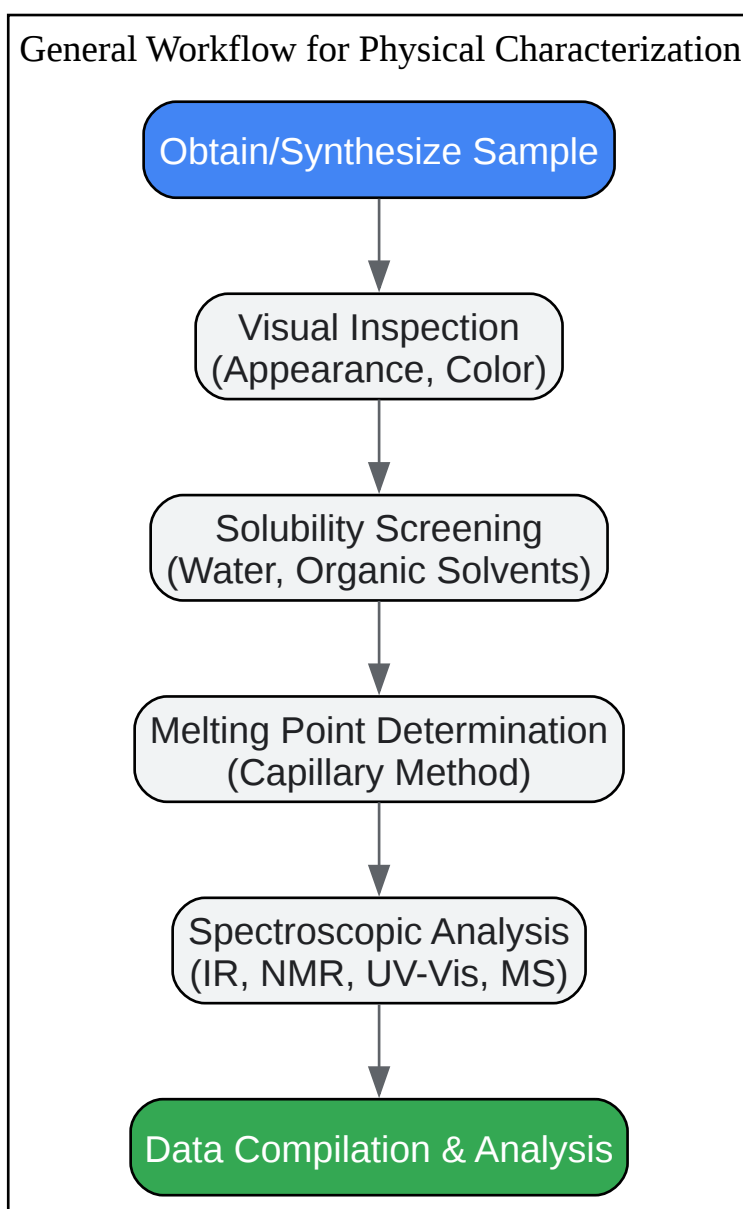
## Molecular Structure and Core Identifiers

The molecular structure of **2,5-Disulphobenzaldehyde** consists of a benzene ring substituted with an aldehyde group at position 1, and two sulfonic acid groups at positions 2 and 5. This substitution pattern is also named 2-formylbenzene-1,4-disulfonic acid.[2] The strong electron-

withdrawing nature of both the aldehyde and sulfonic acid groups significantly influences the electron density of the aromatic ring and the overall physicochemical properties of the molecule.



## General Workflow for Physical Characterization



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## References

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Address: 3281 E Guasti Rd

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